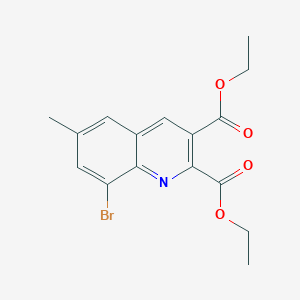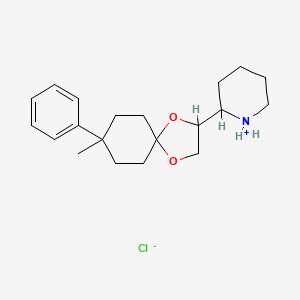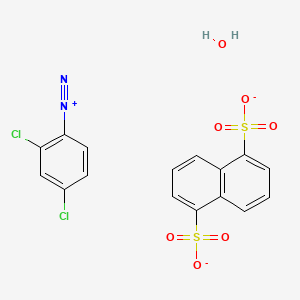
2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate is a diazonium salt with the molecular formula C22H14Cl4N4O7S2 and a molecular weight of 652.31 g/mol . This compound is primarily used in histology and hematology for its staining properties and in the spectrophotometric detection of total bilirubin in serum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate involves the diazotization of 2,4-dichloroaniline followed by coupling with naphthalene-1,5-disulfonic acid. The reaction typically occurs in an acidic medium, often using hydrochloric acid, and requires low temperatures to maintain the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually isolated as a hydrate to enhance its stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like copper(I) chloride or bromide in the presence of hydrochloric acid.
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide.
Major Products
Substitution Reactions: Yield substituted aromatic compounds.
Coupling Reactions: Produce azo dyes, which are valuable in various industrial applications.
Aplicaciones Científicas De Investigación
2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate is widely used in scientific research due to its versatile properties:
Chemistry: Utilized in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in staining techniques for histological studies.
Medicine: Used in diagnostic assays for the detection of bilirubin in serum.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form stable azo linkages. This mechanism is crucial in the formation of azo dyes, which are widely used in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenyldiazonium tetrafluoroborate
- 3,5-Dichlorophenyldiazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
Uniqueness
2,4-Dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate is unique due to its dual functionality, combining the properties of a diazonium salt and a disulfonate. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C16H11Cl2N2O7S2- |
|---|---|
Peso molecular |
478.3 g/mol |
Nombre IUPAC |
2,4-dichlorobenzenediazonium;naphthalene-1,5-disulfonate;hydrate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;1H2/q;+1;/p-2 |
Clave InChI |
SPGAUZWLXGQOLT-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1Cl)Cl)[N+]#N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


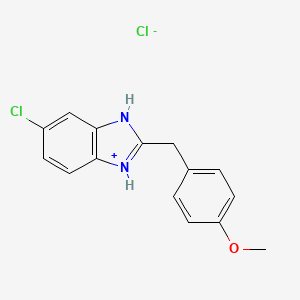
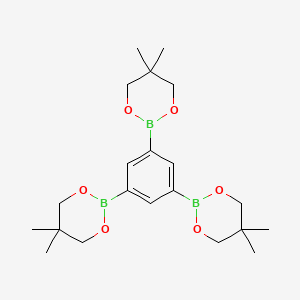
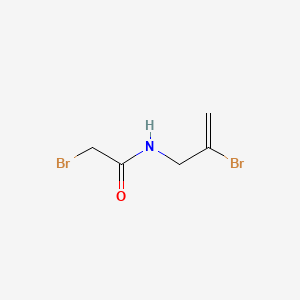
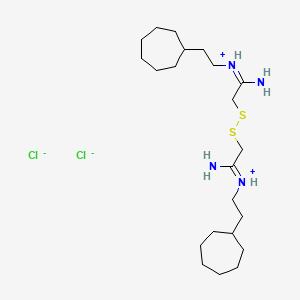

![(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride](/img/structure/B13742722.png)
![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)

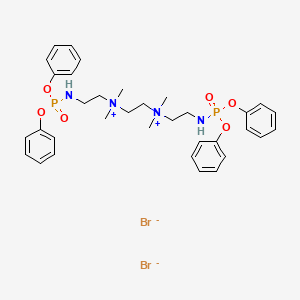
![1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13742747.png)
